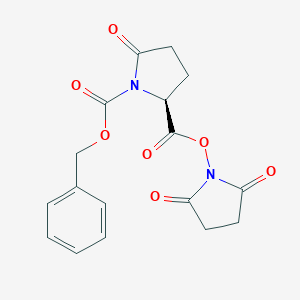

(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O7 and its molecular weight is 360.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate (CAS No. 3397-33-9) is a compound of significant interest due to its potential biological activities, particularly in the field of anticonvulsant research. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound has a molecular formula of C17H18N2O6 and a molecular weight of 346.33 g/mol. It features a pyrrolidine ring which is crucial for its biological activity. The structure can be represented as follows:

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of related compounds such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), which shares structural similarities with this compound. AS-1 demonstrated broad-spectrum anticonvulsant activity in various animal models:

- Maximal Electroshock (MES) Test

- Subcutaneous Pentylenetetrazole (s.c. PTZ) Test

- 6-Hz (32 mA) Test

In these models, AS-1 exhibited significant protection against seizures at doses ranging from 15 mg/kg to 60 mg/kg, indicating a promising safety margin and efficacy against different seizure types, including drug-resistant epilepsy .

The mechanism through which this compound exerts its effects may involve modulation of neurotransmitter systems and ion channels. The compound’s structural features suggest that it could influence GABAergic and glutamatergic pathways, which are critical in seizure activity regulation .

Pharmacokinetics and Toxicology

ADME-Tox Profile:

The pharmacokinetic properties of AS-1 reveal excellent permeability in parallel artificial membrane permeability assays and favorable metabolic stability in human liver microsomes. Importantly, it showed no significant inhibition of CYP3A4/CYP2D6 activities and moderate inhibition of CYP2C9 at concentrations relevant for therapeutic use .

Safety Assessment:

In toxicological evaluations using the rotarod test in mice, AS-1 displayed a high therapeutic index with minimal adverse effects at effective doses . This profile suggests that this compound may be a viable candidate for further development as an anticonvulsant agent.

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to established anticonvulsants:

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |

|---|---|---|---|

| AS-1 | 15.6 (6 Hz) | >500 | >32 |

| VPA | 125 | <500 | <4 |

| LEV | Varies | Varies | Varies |

Case Studies

In preclinical studies involving zebrafish larvae and mouse models of epilepsy, AS-1 significantly reduced the frequency of epileptiform-like events and prolonged latency to seizure onset in PTZ-induced models. These findings suggest that compounds like this compound could be developed into effective therapies for various forms of epilepsy .

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Recent studies have highlighted the potential of (S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate and its derivatives as anticonvulsant agents. For instance:

- Case Study : A derivative of this compound was evaluated for its efficacy in various seizure models, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (PTZ) test. The studies indicated that the compound exhibited significant protective effects against seizures, suggesting its potential as a treatment for epilepsy .

Structure Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of compounds related to this compound. Key findings include:

| Compound | ED50 (mg/kg) | Test Type |

|---|---|---|

| Compound I | 32.08 | MES |

| Compound II | 40.34 | scPTZ |

These compounds demonstrated favorable potency and safety profiles in preclinical models, indicating their potential for further development as therapeutic agents .

Synthesis of Bioactive Compounds

The synthesis of this compound has been explored as a method to create bioactive compounds with diverse pharmacological profiles. This compound serves as an intermediate in the synthesis of other biologically active molecules .

Propiedades

IUPAC Name |

1-O-benzyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O7/c20-13-7-6-12(16(23)26-19-14(21)8-9-15(19)22)18(13)17(24)25-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNYDJDSWANAND-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)ON2C(=O)CCC2=O)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)ON2C(=O)CCC2=O)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365598 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl 1-[(benzyloxy)carbonyl]-5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40291-26-7 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl 1-[(benzyloxy)carbonyl]-5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.